JH-Xvi-178

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

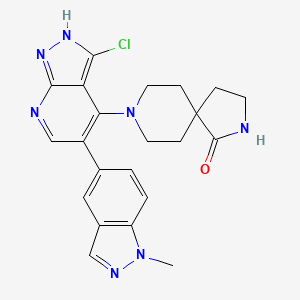

Molecular Formula |

C22H22ClN7O |

|---|---|

Molecular Weight |

435.9 g/mol |

IUPAC Name |

8-[3-chloro-5-(1-methylindazol-5-yl)-2H-pyrazolo[3,4-b]pyridin-4-yl]-2,8-diazaspiro[4.5]decan-1-one |

InChI |

InChI=1S/C22H22ClN7O/c1-29-16-3-2-13(10-14(16)11-26-29)15-12-25-20-17(19(23)27-28-20)18(15)30-8-5-22(6-9-30)4-7-24-21(22)31/h2-3,10-12H,4-9H2,1H3,(H,24,31)(H,25,27,28) |

InChI Key |

YLJSAFSDGFNKAC-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=C(C=C(C=C2)C3=C(C4=C(NN=C4N=C3)Cl)N5CCC6(CCNC6=O)CC5)C=N1 |

Origin of Product |

United States |

Foundational & Exploratory

The Mechanism of Action of JH-Xvi-178: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

JH-Xvi-178 is a highly potent and selective dual inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and its paralog, CDK19. Developed as a third-generation inhibitor, it demonstrates significant improvements in metabolic stability and pharmacokinetic properties over earlier compounds. This technical guide provides an in-depth exploration of the mechanism of action of this compound, detailing its molecular targets, downstream signaling effects, and the experimental protocols used for its characterization. All quantitative data are presented in structured tables for clarity, and key processes are visualized using diagrams generated with Graphviz.

Introduction

CDK8 and CDK19 are key components of the Mediator complex, a crucial regulator of transcription by RNA polymerase II. The CDK8/19 kinase activity has been implicated in the pathogenesis of various diseases, including cancer, making them attractive targets for therapeutic intervention. This compound emerged from a hybridization strategy of previous inhibitors, CCT251921 and MSC2530818, with modifications to overcome rapid metabolism by aldehyde oxidase[1][2][3]. This has resulted in a compound with low nanomolar potency against its primary targets and favorable in vivo characteristics.

Molecular Target and Binding

This compound is an ATP-competitive inhibitor that binds to the kinase domain of CDK8 and CDK19. Its chemical structure, a pyrazolopyridine derivative with a chlorine atom at the C-3 position, was specifically designed to enhance this interaction and improve metabolic stability[1][2]. The primary targets of this compound are CDK8 and CDK19.

Quantitative Data

The inhibitory activity and pharmacokinetic properties of this compound have been quantified through a series of in vitro and in vivo experiments.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | IC50 (nM) | Assay Type | Source |

| CDK8 | 1 | Enzymatic | [4] |

| CDK19 | 2 | Enzymatic | [4] |

| STAT1 (S727) Phosphorylation | 2 | Cellular (Jurkat cells) | [1] |

| STK16 | 107 | Enzymatic | [4] |

| FLT3 (D835V) | >1000 | Enzymatic | [4] |

Table 2: Pharmacokinetic Properties of this compound in Mice

| Parameter | Value | Route of Administration | Source |

| Clearance | Low | Intravenous & Oral | [1] |

| Oral Bioavailability | Moderate | Oral | [1] |

Signaling Pathway

This compound exerts its biological effects by inhibiting the kinase activity of CDK8 and CDK19, which in turn modulates the phosphorylation of downstream substrates. A key substrate of CDK8 is the Signal Transducer and Activator of Transcription 1 (STAT1). Specifically, CDK8 phosphorylates STAT1 at serine 727 (S727), a post-translational modification that is crucial for its transcriptional activity. By inhibiting CDK8, this compound prevents the phosphorylation of STAT1 at S727, thereby suppressing the expression of STAT1-target genes involved in inflammatory and proliferative responses[1][4].

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound.

Lanthanide-Based Europium Kinase Binding Assay (Lanthascreen™)

This assay is used to determine the enzymatic potency (IC50) of this compound against CDK8 and CDK19.

Materials:

-

Recombinant CDK8/Cyclin C or CDK19/Cyclin C

-

LanthaScreen™ Eu-anti-GST Antibody

-

Kinase Tracer 236

-

Assay Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

This compound (serial dilutions)

-

384-well microplates

Protocol:

-

Prepare a 3X solution of the kinase-antibody mixture in assay buffer.

-

Prepare a 3X solution of the kinase tracer in assay buffer.

-

Prepare serial dilutions of this compound at 3X the final desired concentration.

-

Add 5 µL of the this compound dilutions to the wells of a 384-well plate.

-

Add 5 µL of the 3X kinase-antibody mixture to each well.

-

Add 5 µL of the 3X kinase tracer to each well.

-

Incubate the plate at room temperature for 60 minutes, protected from light.

-

Read the plate on a fluorescence plate reader capable of measuring time-resolved fluorescence resonance energy transfer (TR-FRET). The emission of the europium donor is measured at 615 nm and the acceptor (tracer) at 665 nm.

-

The TR-FRET ratio (665 nm emission / 615 nm emission) is calculated and plotted against the inhibitor concentration to determine the IC50 value.

Cellular Inhibition of STAT1 Phosphorylation (Western Blot)

This assay measures the ability of this compound to inhibit the phosphorylation of STAT1 at S727 in a cellular context.

Materials:

-

Jurkat cells

-

RPMI-1640 medium supplemented with 10% FBS

-

This compound (various concentrations)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies: anti-phospho-STAT1 (S727) and anti-total-STAT1

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

SDS-PAGE equipment and Western blot apparatus

Protocol:

-

Seed Jurkat cells in a 6-well plate at a density of 1 x 10^6 cells/mL and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (e.g., 0-1000 nM) for 24 hours.

-

Lyse the cells in lysis buffer and quantify the protein concentration using a BCA or Bradford assay.

-

Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-phospho-STAT1 (S727) antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an anti-total-STAT1 antibody as a loading control.

-

Quantify the band intensities to determine the concentration-dependent inhibition of STAT1 phosphorylation.

In Vivo Pharmacokinetic Study in Mice

This protocol outlines the procedure for assessing the pharmacokinetic properties of this compound in a mouse model.

Materials:

-

Male CD-1 mice (or other appropriate strain)

-

This compound

-

Dosing vehicle (e.g., 0.5% HPMC, 0.1% Tween-80 in water)

-

Blood collection supplies (e.g., EDTA-coated tubes)

-

LC-MS/MS system

Protocol:

-

Fast the mice overnight prior to dosing.

-

For oral administration (PO), administer this compound via oral gavage at a defined dose (e.g., 10 mg/kg).

-

For intravenous administration (IV), administer this compound via tail vein injection at a defined dose (e.g., 2 mg/kg).

-

Collect blood samples at various time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

-

Process the blood to obtain plasma and store at -80°C until analysis.

-

Extract this compound from the plasma samples.

-

Analyze the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

-

Calculate pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, clearance, and oral bioavailability) using appropriate software.

Conclusion

This compound is a potent and selective inhibitor of CDK8 and CDK19 with a well-defined mechanism of action. Its ability to suppress the phosphorylation of STAT1 at serine 727 provides a clear biomarker for its cellular activity. The compound's favorable pharmacokinetic profile makes it a promising candidate for further preclinical and clinical development. This technical guide provides a comprehensive overview of the key data and methodologies used to elucidate the mechanism of action of this compound, serving as a valuable resource for researchers in the field of drug discovery and development.

References

JH-Xvi-178: A Selective Dual Inhibitor of CDK8/19 for Research and Drug Development

An In-Depth Technical Guide

This guide provides a comprehensive overview of the selective Cyclin-Dependent Kinase 8 (CDK8) and Cyclin-Dependent Kinase 19 (CDK19) inhibitor, JH-Xvi-178. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential and biochemical characteristics of this compound. This document details the mechanism of action, quantitative inhibitory data, and relevant experimental protocols for this compound.

Introduction

Cyclin-dependent kinases 8 and 19 (CDK8 and CDK19) are paralogous enzymes that are key components of the Mediator complex's kinase module.[1] This complex acts as a crucial regulator of gene transcription by bridging transcription factors and RNA polymerase II.[1] Dysregulation of CDK8 and its binding partner Cyclin C (CCNC) has been implicated in a variety of cancers, including those of the colon, breast, and pancreas, as well as melanoma and leukemia.[1][2] This has positioned CDK8/19 as attractive targets for therapeutic intervention.

This compound is a potent and selective pyrazolopyridine-based inhibitor of both CDK8 and CDK19.[2] It was developed through a hybridization strategy of known CDK8/19 inhibitors, CCT251921 and MSC2530818, with modifications to overcome rapid metabolism by aldehyde oxidase.[2] The resulting compound, this compound, exhibits high potency, excellent selectivity, and favorable pharmacokinetic properties.[2]

Mechanism of Action

This compound functions as an ATP-competitive inhibitor of CDK8 and CDK19.[2] By binding to the ATP pocket of these kinases, it prevents the phosphorylation of their downstream substrates. One of the well-characterized substrates of CDK8 is the Signal Transducer and Activator of Transcription 1 (STAT1).[2] CDK8-mediated phosphorylation of STAT1 at serine 727 (S727) is a critical step in the transcriptional activation of STAT1 target genes. This compound effectively inhibits this phosphorylation event in cellular contexts.[1][2]

Quantitative Data

The following tables summarize the in vitro potency, selectivity, and pharmacokinetic parameters of this compound.

Table 1: Biochemical Potency of this compound

| Target | IC50 (nM) | Assay Platform |

| CDK8 | 1 | LanthaScreen™ Eu Kinase Binding Assay |

| CDK19 | 2 | LanthaScreen™ Eu Kinase Binding Assay |

Data sourced from Hatcher et al., 2021.[2]

Table 2: Cellular Activity of this compound

| Cell Line | Assay | IC50 (nM) |

| Jurkat | Inhibition of pS727-STAT1 | 2 |

Data sourced from Hatcher et al., 2021.[2]

Table 3: Selectivity Profile of this compound

| Off-Target | IC50 (nM) | Assay Platform |

| STK16 | 107 | Not Specified |

| FLT3 (D835V) | >1000 | Not Specified |

Data sourced from publicly available information.[1]

Table 4: In Vivo Pharmacokinetic Parameters of this compound in Mice

| Parameter | Value | Dosing |

| Clearance | Low | 2 mg/kg IV |

| Oral Bioavailability | Moderate | 10 mg/kg PO |

Data sourced from Hatcher et al., 2021.[2] Note: Specific quantitative values for clearance and oral bioavailability were not provided in the primary publication.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound.

LanthaScreen™ Eu Kinase Binding Assay for CDK8/19 Inhibition

This protocol is based on the general procedure for the LanthaScreen™ Eu Kinase Binding Assay and specific details mentioned for CDK8.[3][4]

Materials:

-

CDK8/CycC or CDK19/CycC enzyme (Thermo Fisher Scientific)

-

LanthaScreen™ Eu-anti-GST Antibody (Thermo Fisher Scientific)

-

Kinase Tracer 236 (Thermo Fisher Scientific)

-

1X Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

This compound, serially diluted in DMSO

-

384-well plate

Procedure:

-

Prepare a 3X solution of this compound at various concentrations in 1X Kinase Buffer A.

-

Prepare a 3X mixture of the kinase (e.g., 15 nM final concentration) and Eu-anti-GST antibody (e.g., 6 nM final concentration) in 1X Kinase Buffer A.

-

Prepare a 3X solution of Kinase Tracer 236 (concentration near its Kd for the kinase) in 1X Kinase Buffer A.

-

In a 384-well plate, add 5 µL of the 3X inhibitor solution.

-

Add 5 µL of the 3X kinase/antibody mixture to each well.

-

Add 5 µL of the 3X tracer solution to initiate the reaction.

-

Incubate the plate for 60 minutes at room temperature, protected from light.

-

Read the plate on a fluorescence plate reader capable of measuring Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). The emission ratio of the acceptor (665 nm) to the donor (615 nm) is calculated.

-

Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Western Blot for Inhibition of STAT1 Phosphorylation in Jurkat Cells

This protocol is a standard method for analyzing protein phosphorylation by Western blot.[5][6]

Materials:

-

Jurkat cells

-

RPMI-1640 medium supplemented with 10% FBS

-

This compound

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies: rabbit anti-phospho-STAT1 (Ser727) and rabbit anti-STAT1 (total)

-

HRP-conjugated anti-rabbit secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Seed Jurkat cells in RPMI-1640 medium and grow to the desired density.

-

Treat the cells with varying concentrations of this compound (e.g., 0-1000 nM) for 24 hours.[1]

-

Harvest the cells by centrifugation and wash with ice-cold PBS.

-

Lyse the cell pellet with RIPA buffer on ice for 30 minutes.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Determine the protein concentration of the supernatant using the BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-STAT1 (Ser727) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Visualize the protein bands using an ECL substrate and an imaging system.

-

To determine total STAT1 levels, the membrane can be stripped and re-probed with the total STAT1 antibody.

Visualizations

The following diagrams illustrate the CDK8/19 signaling pathway, the mechanism of action of this compound, and the experimental workflows.

Caption: CDK8/19 Signaling Pathway and Inhibition by this compound.

Caption: Experimental Workflows for this compound Characterization.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Development of Highly Potent and Selective Pyrazolopyridine Inhibitor of CDK8/19 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ulab360.com [ulab360.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. Enhanced phosphorylation of STAT1 is dependent on PKR signaling in HLA-B27 expressing U937 monocytic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Investigating the discovery and development of JH-Xvi-178

An In-depth Technical Guide to the Discovery and Development of JH-Xvi-178

This technical guide provides a comprehensive overview of the discovery, development, and preclinical characterization of this compound, a potent and selective dual inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and Cyclin-Dependent Kinase 19 (CDK19). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the Mediator complex.

Introduction

This compound is a small molecule inhibitor that has demonstrated high potency and selectivity for CDK8 and its paralog CDK19. These kinases are crucial components of the Mediator complex, which plays a pivotal role in the regulation of gene transcription.[1][2] Dysregulation of CDK8 and its binding partner cyclin C has been implicated in a variety of cancers, including those of the colon, breast, and pancreas, making them attractive targets for therapeutic intervention.[1]

The development of this compound was initiated to overcome the limitations of earlier CDK8/19 inhibitors, such as rapid metabolism.[1][3] This guide details the innovative design strategy, synthesis, mechanism of action, and preclinical pharmacokinetic profile of this compound.

Discovery and Design Strategy

The discovery of this compound was guided by a hybridization strategy, leveraging the structural features of two previously identified CDK8/19 inhibitors: CCT251921 and MSC2530818.[1][2] The initial lead compounds developed through this approach were found to be susceptible to rapid metabolism mediated by aldehyde oxidase.[1] To address this liability, a novel pyrazolopyridine hinge binder was engineered with a chlorine atom at the C-3 position.[1][3] This strategic modification successfully mitigated the metabolic instability, leading to the identification of this compound (also referred to as compound 15 in the primary literature) as a highly potent and selective inhibitor with improved pharmacokinetic properties.[1]

Chemical Synthesis

The synthesis of this compound is a multi-step process. A representative synthetic scheme is outlined below.[1] The process begins with the chlorination of a pyrazolopyridine precursor, followed by protection of the nitrogen. Subsequent nucleophilic substitution and a Suzuki coupling reaction are performed, culminating in the deprotection of the SEM group to yield the final compound, this compound.[1]

Mechanism of Action and Biological Activity

This compound functions as an ATP-competitive inhibitor of CDK8 and CDK19.[1] These kinases are integral to the Mediator complex, which modulates the activity of RNA polymerase II and thereby regulates gene expression.[1][2] A key downstream substrate of CDK8 is STAT1. This compound has been shown to potently inhibit the phosphorylation of STAT1 at serine 727 (S727) in cellular assays.[1]

Quantitative Biological Data

The inhibitory activity and selectivity of this compound have been quantified through various assays. The data is summarized in the tables below.

| Target | IC50 (nM) | Assay Type |

| CDK8 | 1 | Lanthascreen Enzyme Assay |

| CDK19 | 2 | Lanthascreen Enzyme Assay |

| pS727-STAT1 (Cellular) | 2 | Western Blot (Jurkat cells) |

| STK16 | 107 | Off-target kinase screen |

| FLT3 (D835V) | - | Off-target kinase screen |

| Data sourced from[1][4][5][6]. |

Pharmacokinetic Properties

Preclinical pharmacokinetic studies of this compound were conducted in mice, revealing low clearance and moderate oral bioavailability.[1]

| Parameter | Value | Units | Dosing Route |

| IV Dose | 2 | mg/kg | Intravenous |

| PO Dose | 10 | mg/kg | Oral |

| Data sourced from[1]. |

Experimental Protocols

Lanthascreen™ Enzyme Assay for CDK8/19 Inhibition

This assay was utilized to determine the in vitro potency of this compound against its target kinases.

-

Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures the phosphorylation of a substrate by the kinase.

-

Procedure:

-

CDK8/CycC or CDK19/CycC enzyme, a fluorescein-labeled substrate peptide, and ATP are combined in a reaction buffer.

-

This compound is added at varying concentrations.

-

The reaction is incubated at room temperature.

-

A terbium-labeled anti-phospho-substrate antibody is added.

-

After another incubation period, the TR-FRET signal is measured.

-

IC50 values are calculated from the dose-response curves.

-

Cellular Inhibition of STAT1 Phosphorylation (Western Blot)

This experiment was performed to assess the ability of this compound to inhibit CDK8 activity within a cellular context.

-

Cell Line: Jurkat cells.

-

Procedure:

-

Jurkat cells are seeded and allowed to adhere.

-

Cells are treated with a range of concentrations of this compound (e.g., 0-1000 nM) for 24 hours.[5]

-

Following treatment, cells are lysed, and protein concentrations are determined.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies against phospho-STAT1 (S727) and total STAT1.

-

After washing, the membrane is incubated with a secondary antibody.

-

Protein bands are visualized, and densitometry is used to quantify the inhibition of STAT1 phosphorylation relative to total STAT1.

-

IC50 values are determined from the resulting dose-response curve.

-

Mouse Pharmacokinetic Studies

These studies were conducted to evaluate the in vivo properties of this compound.

-

Animal Model: Mice.

-

Formulation:

-

Procedure:

-

A cohort of mice is administered this compound either intravenously (2 mg/kg) or orally (10 mg/kg).[1]

-

Blood samples are collected at various time points post-administration.

-

Plasma is isolated from the blood samples.

-

The concentration of this compound in the plasma is quantified using LC-MS/MS (Liquid Chromatography-Mass Spectrometry).

-

Pharmacokinetic parameters such as clearance, half-life, and oral bioavailability are calculated from the concentration-time data.

-

Conclusion

This compound is a highly potent and selective dual inhibitor of CDK8 and CDK19, developed through a rational design strategy that successfully addressed the metabolic liabilities of earlier compounds.[1] Its favorable preclinical profile, including potent cellular activity and moderate oral pharmacokinetics, makes it a valuable research tool and a promising candidate for further therapeutic development in oncology and other diseases driven by CDK8/19 dysregulation.[1][5] Further optimization and in-depth toxicological studies will be crucial for its potential clinical translation.[1]

References

- 1. Development of Highly Potent and Selective Pyrazolopyridine Inhibitor of CDK8/19 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development of Highly Potent and Selective Pyrazolopyridine Inhibitor of CDK8/19 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. This compound | CDK | 2648453-53-4 | Invivochem [invivochem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. biocompare.com [biocompare.com]

JH-Xvi-178: A Technical Guide to its Applications in Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

JH-Xvi-178 is a potent and highly selective dual inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and Cyclin-Dependent Kinase 19 (CDK19).[1][2][3][4] Developed through a hybridization approach of existing inhibitors, this compound demonstrates promising pharmacokinetic properties, including low clearance and moderate oral availability, positioning it as a valuable tool for investigating the therapeutic potential of CDK8/19 inhibition in oncology.[4] This technical guide provides an in-depth overview of this compound, its mechanism of action, relevant experimental protocols, and its potential applications in cancer research.

Core Mechanism of Action: Targeting the Mediator Complex

CDK8 and its paralog CDK19 are key components of the Mediator complex, a crucial transcriptional co-regulator that bridges transcription factors and RNA polymerase II.[4] The kinase activity of CDK8 and CDK19 can either positively or negatively regulate gene expression, influencing a multitude of cellular processes implicated in cancer, such as cell proliferation, differentiation, and stemness. Deregulation of CDK8 is a known feature in a variety of cancers, including those of the colon, breast, and prostate. This compound exerts its effects by competitively binding to the ATP pocket of CDK8 and CDK19, thereby inhibiting their phosphotransferase activity.

One of the well-documented downstream effects of CDK8 inhibition is the suppression of STAT1 (Signal Transducer and Activator of Transcription 1) phosphorylation at serine 727 (S727).[1][2] This phosphorylation event is critical for the full transcriptional activation of STAT1-dependent genes, many of which are involved in inflammatory and immune responses that can contribute to the tumor microenvironment.

Quantitative Data: Potency and Selectivity

This compound exhibits high potency against its primary targets, CDK8 and CDK19, with inhibitory concentrations in the low nanomolar range. Its selectivity has been profiled, revealing off-target activity at higher concentrations.

| Target | IC50 (nM) | Source |

| CDK8 | 1 | [1][2] |

| CDK19 | 2 | [1][2] |

| STK16 | 107 | [1] |

| FLT3 (D835V) | >100 (implied) | [1] |

Signaling Pathway

The following diagram illustrates the central role of CDK8/19 within the Mediator complex and its influence on STAT1-mediated transcription, which is inhibited by this compound.

Experimental Protocols

Inhibition of STAT1 Phosphorylation in Jurkat Cells

This protocol is adapted from the methodology described for this compound.[1]

1. Cell Culture and Treatment:

-

Culture Jurkat cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

-

Seed cells at a density of 1 x 10^6 cells/mL in 6-well plates.

-

Prepare a stock solution of this compound in DMSO.

-

Treat cells with increasing concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for 24 hours.

2. Cell Lysis:

-

Harvest cells by centrifugation at 500 x g for 5 minutes.

-

Wash the cell pellet with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes, with vortexing every 10 minutes.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant and determine the protein concentration using a BCA assay.

3. Western Blotting:

-

Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE on a 10% polyacrylamide gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phospho-STAT1 (S727) and total STAT1 overnight at 4°C. A loading control such as β-actin or GAPDH should also be used.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify the band intensities using densitometry software.

Experimental Workflow

The following diagram outlines a typical workflow for evaluating the efficacy of this compound in a cancer research setting.

Potential Applications in Cancer Research

The selective inhibition of CDK8 and CDK19 by this compound opens several avenues for cancer research:

-

Investigating Transcriptional Dependencies: this compound can be used as a chemical probe to identify cancer types that are particularly dependent on the transcriptional regulatory activity of CDK8/19. This is especially relevant in cancers with known alterations in signaling pathways that converge on the Mediator complex, such as Wnt/β-catenin-driven colorectal cancers.

-

Modulating the Tumor Microenvironment: Given the role of CDK8 in regulating STAT1-mediated inflammatory signaling, this compound could be employed to study the impact of CDK8/19 inhibition on the tumor immune microenvironment.

-

Combination Therapies: The unique mechanism of action of this compound makes it a candidate for combination studies with other anti-cancer agents. For instance, it could be combined with drugs that target other components of the transcriptional machinery or with immunotherapies.

-

Overcoming Drug Resistance: As transcriptional reprogramming is a common mechanism of acquired drug resistance, this compound could be explored as a means to overcome resistance to other targeted therapies.

Conclusion

This compound is a valuable research tool for dissecting the complex roles of CDK8 and CDK19 in cancer biology. Its high potency and selectivity, coupled with favorable pharmacokinetic properties, make it a strong candidate for further preclinical and potentially clinical investigation. The detailed methodologies and conceptual frameworks provided in this guide are intended to facilitate the effective use of this compound by the cancer research community in the ongoing effort to develop novel therapeutic strategies.

References

The Structure-Activity Relationship of JH-Xvi-178: A Deep Dive into a Potent and Selective CDK8/19 Inhibitor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of JH-Xvi-178, a highly potent and selective dual inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and Cyclin-Dependent Kinase 19 (CDK19). Through a detailed analysis of its development, this document outlines the key chemical modifications that led to its enhanced potency and favorable pharmacokinetic properties. This guide is intended to serve as a valuable resource for researchers in the fields of oncology, chemical biology, and drug discovery.

Introduction

This compound emerged from a hybridization strategy of two previously identified CDK8/19 inhibitors, CCT251921 and MSC2530818.[1] The primary challenge in the initial stages of development was overcoming rapid metabolism by aldehyde oxidase.[1] The key innovation that led to the development of this compound was the incorporation of a pyrazolopyridine hinge-binding motif with a chlorine atom at the C-3 position. This structural modification successfully mitigated the metabolic instability and significantly enhanced the inhibitory potency.[1]

This compound exhibits impressive potency with IC50 values of 1 nM and 2 nM for CDK8 and CDK19, respectively.[1] Its mechanism of action involves the inhibition of the kinase activity of the CDK8/19-Cyclin C complex, which is a key component of the Mediator complex that regulates transcription. A downstream cellular effect of this inhibition is the reduction of phosphorylation of STAT1 at serine 727 (pS727-STAT1), a known substrate of CDK8.[1]

Quantitative Structure-Activity Relationship Data

The development of this compound involved the systematic exploration of various structural modifications to optimize its potency and selectivity. The following table summarizes the key quantitative data for this compound and its analogs.

| Compound | Hinge Binder | R Group | CDK8 IC50 (nM) | CDK19 IC50 (nM) | Cellular pS727-STAT1 IC50 (nM) |

| This compound (15) | 3-Cl-Pyrazolopyridine | 1-Methyl-1H-indazol-5-yl | 1 | 2 | 2 |

| 4 | Pyrazolopyridine | 1-Methyl-1H-indazol-5-yl | 178 | ND | ND |

| 14 | 3-Cl-Azaindole | 1-Methyl-1H-indazol-5-yl | 3 | ND | ND |

| 3 | Azaindole | 1-Methyl-1H-indazol-5-yl | 2 | ND | 46 |

| 5 | Imidazopyridine | 1-Methyl-1H-indazol-5-yl | 10 | ND | ND |

| 6 | Thienopyridine | 1-Methyl-1H-indazol-5-yl | 206 | ND | ND |

| 11 | Triazolopyridine | 1-Methyl-1H-indazol-5-yl | >1000 | ND | ND |

| 13 | Imidazopyridine | 1-Methyl-1H-indazol-5-yl | >1000 | ND | ND |

ND: Not Determined

The data clearly demonstrates the critical role of the 3-chloro-pyrazolopyridine hinge binder in achieving high potency. The parent pyrazolopyridine (compound 4) was significantly less active.[1] While the 3-chloro-azaindole (compound 14) also showed good potency, the chlorinated pyrazolopyridine of this compound (compound 15) provided the most potent inhibition.[1] Exploration of other hinge binders like triazolopyridine (11) and imidazopyridine (13) resulted in a significant loss of activity.[1]

Experimental Protocols

LanthaScreen™ Eu Kinase Binding Assay for CDK8/19

This assay was employed to determine the in vitro potency of the synthesized compounds against CDK8 and CDK19.

Materials:

-

CDK8/Cyclin C or CDK19/Cyclin C enzyme

-

LanthaScreen™ Eu-anti-GST Antibody

-

Kinase Tracer 236

-

5X Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

Test compounds

-

384-well plate

Procedure:

-

Prepare a 1X Kinase Buffer A solution.

-

Serially dilute the test compounds in DMSO, followed by a further dilution in 1X Kinase Buffer A.

-

Prepare a 2X solution of the kinase/Eu-anti-GST antibody mix in 1X Kinase Buffer A.

-

Prepare a 2X solution of Kinase Tracer 236 in 1X Kinase Buffer A.

-

In a 384-well plate, add 5 µL of the diluted test compound.

-

Add 5 µL of the 2X kinase/antibody mixture to each well.

-

Add 5 µL of the 2X tracer solution to each well.

-

Incubate the plate for 60 minutes at room temperature, protected from light.

-

Read the plate on a fluorescence plate reader capable of measuring time-resolved fluorescence resonance energy transfer (TR-FRET). The emission of both the europium donor (615 nm) and the Alexa Fluor 647 acceptor (665 nm) are measured.

-

The TR-FRET ratio (665 nm emission / 615 nm emission) is calculated and plotted against the compound concentration to determine the IC50 value.

Cellular Inhibition of pS727-STAT1 Phosphorylation Assay

This western blot-based assay was used to assess the cellular potency of the inhibitors in Jurkat cells.

Materials:

-

Jurkat cells

-

RPMI-1640 medium supplemented with 10% FBS

-

Test compounds

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

Primary antibodies: anti-pS727-STAT1, anti-STAT1, and anti-GAPDH

-

HRP-conjugated secondary antibody

-

ECL Western Blotting Substrate

-

SDS-PAGE gels and blotting apparatus

Procedure:

-

Seed Jurkat cells in a 6-well plate at a density of 1 x 10^6 cells/well and allow them to adhere overnight.

-

Treat the cells with varying concentrations of the test compounds for 24 hours.

-

After treatment, harvest the cells and wash with ice-cold PBS.

-

Lyse the cells with RIPA buffer on ice for 30 minutes.

-

Clarify the lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.

-

Determine the protein concentration of the supernatant using a BCA protein assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST and visualize the protein bands using an ECL substrate and a chemiluminescence imaging system.

-

Densitometry analysis is performed to quantify the band intensities, and the ratio of pS727-STAT1 to total STAT1 is calculated. The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.

Visualizations

Signaling Pathway

Caption: The CDK8/19-STAT1 signaling pathway and the inhibitory action of this compound.

Experimental Workflow: Cellular pS727-STAT1 Inhibition Assay

Caption: Workflow for the cellular pS727-STAT1 inhibition assay.

References

In Vitro Profile of JH-Xvi-178: A Potent and Selective CDK8/19 Inhibitor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

JH-Xvi-178 is a novel small molecule inhibitor that has demonstrated high potency and selectivity for Cyclin-Dependent Kinase 8 (CDK8) and its paralog, CDK19. These kinases are key components of the Mediator complex, a crucial regulator of gene transcription. Dysregulation of CDK8/19 activity has been implicated in various diseases, including cancer, making them attractive targets for therapeutic intervention. This technical guide provides a comprehensive overview of the preliminary in vitro studies conducted with this compound, presenting key quantitative data, detailed experimental protocols, and visualizations of the associated signaling pathways.

Data Presentation

The inhibitory activity of this compound against its primary targets and its effect on a key downstream signaling event were quantified using biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) values are summarized in the tables below.

| Target | Assay Type | IC50 (nM)[1][2] |

| CDK8 | LanthaScreen Enzyme Assay | 1 |

| CDK19 | LanthaScreen Enzyme Assay | 2 |

| STK16 (off-target) | 107 | |

| FLT3 (D835V) (off-target) | - |

Table 1: Biochemical Potency of this compound

| Cellular Effect | Cell Line | Assay Type | IC50 (nM)[3] |

| Inhibition of STAT1 Phosphorylation (S727) | Jurkat | Western Blot | 2 |

Table 2: Cellular Activity of this compound

Experimental Protocols

LanthaScreen™ Eu Kinase Binding Assay

This assay was employed to determine the biochemical potency of this compound against CDK8 and CDK19. The principle of this assay is based on the displacement of a fluorescently labeled tracer from the kinase's ATP binding site by a competitive inhibitor.

Materials:

-

CDK8 or CDK19 enzyme

-

LanthaScreen™ Eu-anti-Tag Antibody

-

Kinase Tracer

-

Assay Buffer

-

This compound (or other test compounds)

-

384-well microplates

Procedure:

-

Compound Preparation: Prepare serial dilutions of this compound in 100% DMSO. Further dilute these in the assay buffer to the desired final concentrations.

-

Kinase/Antibody Mixture: Prepare a solution containing the kinase (e.g., CDK8 or CDK19) and the Eu-labeled anti-tag antibody in the assay buffer.

-

Tracer Solution: Prepare a solution of the kinase tracer in the assay buffer.

-

Assay Assembly: In a 384-well plate, add the test compound, the kinase/antibody mixture, and the tracer solution. The final volume per well is typically 15 µL.

-

Incubation: Incubate the plate at room temperature for 1 hour, protected from light.

-

Data Acquisition: Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET). Excite the Europium donor at ~340 nm and measure emission at two wavelengths: ~615 nm (Europium emission) and ~665 nm (tracer emission).

-

Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Western Blot for Phospho-STAT1 (S727) in Jurkat Cells

This cellular assay was used to measure the ability of this compound to inhibit the phosphorylation of STAT1, a known downstream substrate of CDK8.

Materials:

-

Jurkat cells

-

RPMI-1640 medium supplemented with 10% FBS

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: anti-phospho-STAT1 (S727) and anti-total-STAT1

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Cell Culture and Treatment: Culture Jurkat cells in RPMI-1640 medium. Seed the cells at an appropriate density and treat with a range of concentrations of this compound for 24 hours.

-

Cell Lysis: Harvest the cells by centrifugation, wash with ice-cold PBS, and lyse the cell pellet with lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate the membrane with the primary antibody against phospho-STAT1 (S727) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, add the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total STAT1.

-

Data Analysis: Quantify the band intensities for phospho-STAT1 and total STAT1. Calculate the ratio of phospho-STAT1 to total STAT1 for each treatment condition. Plot this ratio against the logarithm of the inhibitor concentration to determine the IC50 value.

Mandatory Visualization

CDK8/19-Mediator Complex and Transcriptional Regulation

Caption: Interaction of the CDK8/19-Mediator complex with transcription machinery.

This compound Inhibition of the STAT1 Signaling Pathway

Caption: this compound inhibits CDK8-mediated phosphorylation of STAT1.

Experimental Workflow for Cellular IC50 Determination

Caption: Workflow for determining the cellular IC50 of this compound on STAT1 phosphorylation.

References

The Dual Role of CDK8 and CDK19 in Disease: A Technical Guide for Researchers

An In-depth Examination of Cyclin-Dependent Kinases 8 and 19 as Therapeutic Targets

Cyclin-dependent kinase 8 (CDK8) and its paralog, CDK19, have emerged as critical regulators of gene expression with profound implications in the pathogenesis of numerous diseases, most notably cancer and inflammatory disorders. Operating as components of the Mediator complex, these kinases function as a molecular switch, modulating the output of key signaling pathways and influencing cellular processes ranging from proliferation and differentiation to metabolic homeostasis and immune responses. This technical guide provides a comprehensive overview of the significance of CDK8 and CDK19 in disease, intended for researchers, scientists, and drug development professionals. We delve into their core functions, associated signaling pathways, quantitative expression data in various pathologies, and detailed experimental protocols for their study.

Core Concepts: The Mediator Kinase Module

CDK8 and CDK19, along with Cyclin C (CCNC), MED12, and MED13, form the Mediator kinase module.[1][2] This module reversibly associates with the larger Mediator complex, a multiprotein assembly that bridges transcription factors and RNA Polymerase II (Pol II), thereby regulating gene transcription.[1][3] CDK8 and CDK19 are incorporated into this module in a mutually exclusive manner, suggesting both redundant and distinct functions.[1][2] While sharing high sequence homology, particularly in their kinase domains, differences in their C-terminal tails may dictate interactions with different partners and the regulation of distinct transcriptional programs.[1][2]

The kinase activity of the CDK8/19 module is central to its regulatory function, phosphorylating a range of substrates including transcription factors, Pol II, and other Mediator subunits.[4][5] This post-translational modification can alter transcription factor activity, stability, and localization, ultimately fine-tuning gene expression in response to various stimuli.[1][2]

CDK8 and CDK19 in Pathophysiology

The dysregulation of CDK8 and CDK19 has been implicated in a variety of diseases, with the most extensive research focused on their roles in cancer and inflammation.

Oncology

In the context of cancer, CDK8 and CDK19 can act as both oncogenes and tumor suppressors depending on the cellular context.[6] Their overexpression has been observed in several malignancies, including colorectal, breast, prostate, and hepatocellular carcinomas, often correlating with poor prognosis.[7][8][9][10]

Colorectal Cancer: An integrated genomic analysis revealed that CDK8 is amplified in a significant subset of colorectal cancers.[10] It plays a crucial role in mediating Wnt/β-catenin signaling, a pathway frequently dysregulated in this cancer type.[10]

Breast and Ovarian Cancer: Meta-analysis of gene expression data has shown that high expression of both CDK8 and CDK19 strongly correlates with poor survival rates in patients treated with DNA-damaging chemotherapeutic agents.[1][2]

Prostate Cancer: High expression of CDK19 has been noted in primary prostate tumors, with elevated levels of both CDK8 and CDK19 in metastases.[10]

Hepatocellular Carcinoma (HCC): Both CDK8 and CDK19 are significantly overexpressed in HCC tumors compared to non-tumoral liver tissue, and their high expression levels correlate with poor prognosis.[9]

The oncogenic functions of CDK8 and CDK19 are often linked to their ability to potentiate the activity of key cancer-driving transcription factors such as β-catenin, STAT3, and NF-κB.[1][11][12]

Inflammation and Immunity

CDK8 and CDK19 are increasingly recognized for their roles in regulating inflammatory responses. They have been shown to modulate the expression of inflammatory genes in response to stimuli like TNF-α and Toll-like receptor (TLR) activation.[1][2][13] Inhibition of CDK8/19 has been demonstrated to restrict bacterial and virus-induced inflammatory responses in monocytes. Specifically, CDK8/19 can potentiate the effects of NF-κB and modulate the activity of STAT1 and STAT3, key transcription factors in the inflammatory cascade. For instance, upon TLR9 stimulation, CDK8/19, along with NF-κB and C/EBPβ, co-localize at the promoter regions of inflammation-associated genes to positively regulate their transcription.[13]

Quantitative Data on CDK8/19 Expression and Inhibition

To provide a clearer picture of the therapeutic potential of targeting CDK8 and CDK19, the following tables summarize quantitative data on their expression in various cancers and the efficacy of specific inhibitors.

| Cancer Type | CDK8 Expression | CDK19 Expression | Clinical Significance | Reference |

| Colorectal Cancer | Amplified/Overexpressed | - | Associated with Wnt/β-catenin signaling | [10] |

| Breast Cancer | High expression | High expression | Correlates with poor survival after chemotherapy | [1][2] |

| Ovarian Cancer | High expression | High expression | Correlates with poor survival after chemotherapy | [1][2] |

| Prostate Cancer | High in metastases | High in primary tumors and metastases | - | [10] |

| Hepatocellular Carcinoma | Significantly overexpressed | Significantly overexpressed | Correlates with poor prognosis | [9] |

Table 1: Expression of CDK8 and CDK19 in Various Cancers. This table summarizes the expression status of CDK8 and CDK19 in different cancer types and their clinical significance.

| Inhibitor | Target | Cell Line | Cancer Type | IC50 (nM) | Reference |

| Senexin B | CDK8/19 | - | - | - | [14] |

| 15w | CDK8/19 | - | - | - | [14] |

| BI-1347 | CDK8/19 | - | - | 1.4 (kinase assay) | [15] |

| Compound 2 | CDK8/19 | - | - | 1.8 (kinase assay) | [15] |

| RVU120 (SEL120) | CDK8/19 | TNBC cell lines | Triple-Negative Breast Cancer | Varies with culture conditions | [16] |

Table 2: IC50 Values of Selected CDK8/19 Inhibitors. This table presents the half-maximal inhibitory concentrations (IC50) of various small molecule inhibitors targeting CDK8 and/or CDK19 in different cancer cell lines. Note: Specific IC50 values for Senexin B and 15w in cell lines were not detailed in the provided search results, though their high selectivity is mentioned.

Key Signaling Pathways

CDK8 and CDK19 exert their influence on disease processes by modulating several critical signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate these interactions.

Figure 1: The Mediator Complex and its Kinase Module. This diagram illustrates the reversible association of the CDK8/19 kinase module with the core Mediator complex, and its role in regulating transcription by interacting with transcription factors and RNA Polymerase II.

Figure 2: CDK8 in Wnt/β-catenin Signaling. This diagram shows how CDK8, as part of the Mediator complex, enhances the transcriptional activity of β-catenin, a key step in Wnt signaling that is often dysregulated in cancer.

Figure 3: CDK8 in STAT Signaling. This diagram illustrates the role of CDK8 in phosphorylating STAT transcription factors in the nucleus, a critical step for modulating their transcriptional activity in response to cytokine signaling.

Experimental Protocols

A thorough understanding of CDK8 and CDK19 function relies on a variety of molecular and cellular biology techniques. Below are detailed methodologies for key experiments.

In Vitro Kinase Assay for CDK8/19

This assay measures the ability of CDK8 or CDK19 to phosphorylate a substrate in a controlled, cell-free environment.

Materials:

-

Recombinant active CDK8/Cyclin C or CDK19/Cyclin C

-

Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.1 mg/mL BSA)

-

Substrate (e.g., recombinant STAT1, GST-CTD)

-

[γ-³²P]ATP or unlabeled ATP for non-radioactive detection methods

-

ATP solution

-

Test inhibitors dissolved in DMSO

-

SDS-PAGE gels and reagents

-

Phosphorimager or appropriate detection system

Procedure:

-

Prepare a reaction mixture containing kinase buffer, the substrate, and the recombinant CDK8/19 enzyme.

-

Add the test inhibitor at various concentrations or DMSO as a vehicle control. Pre-incubate for 10-15 minutes at room temperature.

-

Initiate the kinase reaction by adding ATP (spiked with [γ-³²P]ATP for radioactive assays) to a final concentration of 10-100 µM.

-

Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes).

-

Stop the reaction by adding SDS-PAGE loading buffer.

-

Separate the reaction products by SDS-PAGE.

-

For radioactive assays, expose the dried gel to a phosphor screen and visualize using a phosphorimager. For non-radioactive assays, perform a Western blot using a phospho-specific antibody against the substrate.

-

Quantify the phosphorylation signal to determine the kinase activity and the IC50 of the inhibitor.

Western Blotting for CDK8/19 Detection

This technique is used to detect and quantify the levels of CDK8 and CDK19 proteins in cell or tissue lysates.

Materials:

-

Cell or tissue lysates

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA or Bradford protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against CDK8 and CDK19

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Prepare cell or tissue lysates and determine the protein concentration.

-

Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-CDK8 or anti-CDK19) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Add the chemiluminescent substrate and capture the signal using an imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Chromatin Immunoprecipitation (ChIP) for CDK8/19 Occupancy

ChIP is used to identify the genomic regions where CDK8 or CDK19 are bound, providing insights into the genes they regulate.

Materials:

-

Cells or tissues

-

Formaldehyde for cross-linking

-

Lysis and sonication buffers

-

Antibodies against CDK8 or CDK19

-

Protein A/G magnetic beads

-

Wash buffers

-

Elution buffer

-

RNase A and Proteinase K

-

DNA purification kit

-

Primers for qPCR or library preparation kit for ChIP-seq

Procedure:

-

Cross-link proteins to DNA in cells or tissues with formaldehyde.

-

Lyse the cells and shear the chromatin into 200-1000 bp fragments by sonication.

-

Pre-clear the chromatin with protein A/G beads.

-

Immunoprecipitate the chromatin overnight with an antibody against CDK8 or CDK19. An IgG antibody should be used as a negative control.

-

Capture the antibody-chromatin complexes with protein A/G beads.

-

Wash the beads to remove non-specific binding.

-

Elute the chromatin from the beads.

-

Reverse the cross-links by heating and treat with RNase A and Proteinase K.

-

Purify the immunoprecipitated DNA.

-

Analyze the DNA by qPCR using primers for specific target gene promoters or by high-throughput sequencing (ChIP-seq) to identify genome-wide binding sites.

Quantitative Real-Time PCR (qRT-PCR) for CDK8/19 mRNA Expression

qRT-PCR is used to measure the mRNA expression levels of CDK8 and CDK19 in different samples.

Materials:

-

RNA isolated from cells or tissues

-

DNase I

-

Reverse transcriptase and reagents for cDNA synthesis

-

Primers specific for CDK8, CDK19, and a housekeeping gene (e.g., GAPDH, ACTB)

-

SYBR Green or TaqMan master mix

-

Real-time PCR instrument

Procedure:

-

Isolate total RNA from samples and treat with DNase I to remove genomic DNA contamination.

-

Synthesize cDNA from the RNA using reverse transcriptase.

-

Set up the qRT-PCR reaction with the cDNA template, specific primers, and SYBR Green or TaqMan master mix.

-

Run the reaction on a real-time PCR instrument.

-

Analyze the data using the ΔΔCt method to determine the relative expression of CDK8 and CDK19 mRNA, normalized to the housekeeping gene.

Experimental and Logical Workflows

The following diagram outlines a typical workflow for screening and validating CDK8/19 inhibitors.

References

- 1. bosterbio.com [bosterbio.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. ChIP-seq Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 6. Optimized ChIP-seq method facilitates transcription factor profiling in human tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. creative-diagnostics.com [creative-diagnostics.com]

- 8. files.core.ac.uk [files.core.ac.uk]

- 9. biorxiv.org [biorxiv.org]

- 10. Frontiers | Molecular and in vivo Functions of the CDK8 and CDK19 Kinase Modules [frontiersin.org]

- 11. Revving the throttle on an oncogene: CDK8 takes the driver seat - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | TF-ChIP Method for Tissue-Specific Gene Targets [frontiersin.org]

- 13. ptglab.com [ptglab.com]

- 14. CDK8 Fine-Tunes IL-6 Transcriptional Activities by Limiting STAT3 Resident Time at the Gene Loci - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Selective and potent CDK8/19 inhibitors enhance NK cell activity and promote tumor surveillance - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Western Blot Analysis of p-STAT1 in Response to JH-Xvi-178 Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

Signal Transducer and Activator of Transcription 1 (STAT1) is a critical transcription factor involved in cellular responses to interferons (IFNs) and other cytokines, playing a key role in immunity, inflammation, and cell proliferation. The activation of STAT1 is a tightly regulated process involving phosphorylation at two key residues: Tyrosine 701 (Tyr701) and Serine 727 (Ser727). Phosphorylation at Tyr701, typically induced by Janus kinases (JAKs) upon cytokine receptor activation, is essential for STAT1 dimerization, nuclear translocation, and DNA binding. Subsequent phosphorylation at Ser727, mediated by kinases such as Cyclin-Dependent Kinase 8 (CDK8), modulates its transcriptional activity.

JH-Xvi-178 is a potent and selective inhibitor of CDK8 and its paralog CDK19.[1][2] By targeting CDK8/19, this compound can effectively block the phosphorylation of STAT1 at Ser727, providing a valuable tool for dissecting the specific roles of this phosphorylation event in STAT1-mediated gene regulation. This document provides detailed protocols for utilizing this compound in cell culture and performing Western blot analysis to detect changes in STAT1 phosphorylation.

Mechanism of Action

This compound is a small molecule inhibitor that competitively binds to the ATP-binding pocket of CDK8 and CDK19, preventing the transfer of phosphate to their substrates. One of the key downstream targets of CDK8 is STAT1. Upon activation by stimuli like IFN-γ, STAT1 is first phosphorylated at Tyr701, leading to its nuclear translocation. Within the nucleus, CDK8, as part of the Mediator complex, phosphorylates STAT1 at Ser727, which is crucial for the maximal transcriptional activation of a subset of IFN-γ target genes.[3] this compound treatment is therefore expected to decrease the levels of p-STAT1 (Ser727) without directly affecting p-STAT1 (Tyr701).

Data Presentation

The following table summarizes the expected outcomes and provides a framework for presenting quantitative data from a Western blot experiment investigating the effect of this compound on STAT1 phosphorylation.

| Treatment Group | p-STAT1 (Tyr701) Level (Normalized) | p-STAT1 (S727) Level (Normalized) | Total STAT1 Level (Normalized) |

| Vehicle Control (Untreated) | Basal | Basal | 1.0 |

| IFN-γ (e.g., 10 ng/mL) | Increased | Increased | 1.0 |

| This compound (e.g., 100 nM) | Basal | Decreased | 1.0 |

| This compound + IFN-γ | Increased | Significantly Decreased | 1.0 |

Note: The actual fold changes will be cell-type and experiment-specific. Data should be normalized to a loading control (e.g., β-actin or GAPDH) and then to the Total STAT1 levels.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the STAT1 signaling pathway and the experimental workflow for the Western blot analysis.

Caption: STAT1 signaling pathway and the inhibitory action of this compound.

Caption: Western blot experimental workflow.

Experimental Protocols

Cell Culture and Treatment

This protocol is a general guideline and should be optimized for your specific cell line. The following example uses Jurkat cells, a human T lymphocyte cell line.[1]

Materials:

-

Jurkat cells

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

This compound (stock solution in DMSO, e.g., 10 mM)

-

Recombinant Human IFN-γ (stock solution in sterile water or PBS, e.g., 10 µg/mL)

-

6-well tissue culture plates

-

Phosphate Buffered Saline (PBS)

Procedure:

-

Cell Seeding: Seed Jurkat cells at a density of 1 x 10^6 cells/mL in 6-well plates.

-

This compound Pre-treatment:

-

Prepare working solutions of this compound in complete culture medium. A concentration range of 10 nM to 1000 nM is a good starting point.[1]

-

Add the this compound working solutions to the respective wells. For the vehicle control, add an equivalent volume of DMSO.

-

Incubate the cells for a pre-determined time. A 24-hour pre-incubation has been shown to be effective for inhibiting p-STAT1 (S727).[1]

-

-

IFN-γ Stimulation:

-

Cell Harvesting:

-

Following stimulation, transfer the cells to centrifuge tubes.

-

Pellet the cells by centrifugation at 300 x g for 5 minutes at 4°C.

-

Wash the cell pellet once with ice-cold PBS.

-

Proceed immediately to cell lysis.

-

Western Blot Protocol for p-STAT1

Materials:

-

RIPA buffer (or other suitable lysis buffer) supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer (4x)

-

SDS-PAGE gels (e.g., 4-12% gradient gels)

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)

-

Primary antibodies:

-

Rabbit anti-p-STAT1 (Tyr701)

-

Rabbit anti-p-STAT1 (S727)

-

Rabbit or Mouse anti-Total STAT1

-

Mouse anti-β-actin or anti-GAPDH (loading control)

-

-

HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)

-

Chemiluminescent substrate

-

TBST (Tris-Buffered Saline with 0.1% Tween-20)

Procedure:

-

Cell Lysis:

-

Resuspend the cell pellet in 100-200 µL of ice-cold lysis buffer.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant (protein lysate) to a new pre-chilled tube.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.

-

-

Sample Preparation:

-

Normalize the protein concentration of all samples with lysis buffer.

-

Add Laemmli sample buffer to a final concentration of 1x and boil the samples at 95-100°C for 5 minutes.

-

-

SDS-PAGE:

-

Load 20-30 µg of protein per lane onto the SDS-PAGE gel.

-

Run the gel according to the manufacturer's recommendations until the dye front reaches the bottom.

-

-

Protein Transfer:

-

Transfer the proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

-

-

Blocking:

-

Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.

-

-

Primary Antibody Incubation:

-

Dilute the primary antibodies in blocking buffer according to the manufacturer's recommended dilutions.

-

Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation. It is recommended to probe for phosphorylated proteins and total protein on separate blots.

-

-

Washing:

-

Wash the membrane three times for 10 minutes each with TBST.

-

-

Secondary Antibody Incubation:

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

-

-

Washing:

-

Wash the membrane three times for 10 minutes each with TBST.

-

-

Detection:

-

Incubate the membrane with the chemiluminescent substrate according to the manufacturer's instructions.

-

Capture the signal using a chemiluminescence imaging system.

-

-

Stripping and Re-probing (Optional):

-

If necessary, the membrane can be stripped of antibodies and re-probed with another primary antibody (e.g., for a loading control).

-

Conclusion

This document provides a comprehensive guide for investigating the effects of the CDK8/19 inhibitor this compound on STAT1 phosphorylation. By following the detailed protocols for cell treatment and Western blot analysis, researchers can effectively assess the role of Ser727 phosphorylation in STAT1 signaling and the potential of CDK8/19 inhibition as a therapeutic strategy in various disease contexts. Careful optimization of experimental conditions for specific cell lines and reagents is crucial for obtaining reliable and reproducible results.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Development of Highly Potent and Selective Pyrazolopyridine Inhibitor of CDK8/19 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Stress-induced phosphorylation of STAT1 at Ser727 requires p38 mitogen-activated protein kinase whereas IFN-γ uses a different signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. embopress.org [embopress.org]

- 5. Phospho-Stat1 (Ser727) Antibody | Cell Signaling Technology [cellsignal.com]

Application Notes and Protocols: JH-Xvi-178 for In Vivo Mouse Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

JH-Xvi-178 is a highly potent and selective dual inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and Cyclin-Dependent Kinase 19 (CDK19).[1][2][3][4][5][6] These kinases are key components of the Mediator complex, which plays a crucial role in the regulation of gene transcription.[2][7] Dysregulation of CDK8 and its paralog CDK19 has been implicated in various cancers, making them attractive therapeutic targets.[2] this compound exhibits favorable pharmacokinetic properties in mice, including low clearance and moderate oral bioavailability, supporting its use in preclinical in vivo studies.[2][3]

These application notes provide detailed protocols for the dosage and administration of this compound in mouse models, based on currently available data.

Data Presentation

Table 1: In Vitro Potency of this compound

| Target | IC₅₀ (nM) |

| CDK8 | 1 |

| CDK19 | 2 |

| STK16 | 107 |

| FLT3 (D835V) | >1000 |

| Data sourced from MedchemExpress.[1] |

Table 2: Cellular Activity of this compound

| Cell Line | Assay | IC₅₀ (nM) |

| Jurkat | Inhibition of pS727-STAT1 | Not explicitly defined, but inhibition observed at concentrations of 1000 nM |

| Data sourced from MedchemExpress.[1] |

Table 3: Pharmacokinetic Parameters of this compound in Mice

| Parameter | Intravenous (IV) Administration (2 mg/kg) | Oral (PO) Administration (10 mg/kg) |

| Formulation | 0.2 mg/mL solution in 5/95 DMSO/30% Captisol | 1 mg/mL solution in 5/95 DMSO/30% Captisol |

| Data sourced from a 2021 study on the development of this compound.[2] |

Signaling Pathway

The following diagram illustrates the role of the CDK8/19-Mediator complex in gene transcription and the inhibitory effect of this compound.

Caption: this compound inhibits CDK8/19, preventing transcription.

Experimental Protocols

Protocol 1: Preparation of this compound for In Vivo Administration

This protocol describes the preparation of this compound for both intravenous and oral administration in mice based on published formulation data.[2]

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), sterile, cell culture grade

-

Captisol®, 30% (w/v) in sterile water

-

Sterile, pyrogen-free microcentrifuge tubes

-

Sterile, pyrogen-free syringes and needles

Procedure for Intravenous (IV) Formulation (0.2 mg/mL):

-

Aseptically weigh the required amount of this compound powder.

-

Prepare a stock solution by dissolving this compound in 100% DMSO. For example, to prepare a 4 mg/mL stock, dissolve 4 mg of this compound in 1 mL of DMSO. Ensure complete dissolution, which may be aided by gentle warming or sonication.

-

In a sterile tube, add 5 µL of the 4 mg/mL this compound stock solution for every 95 µL of 30% Captisol® solution.

-

Vortex briefly to ensure a homogenous solution. The final concentration will be 0.2 mg/mL this compound in 5% DMSO and 28.5% Captisol®.

-

Visually inspect the solution for any precipitation before administration.

Procedure for Oral (PO) Formulation (1 mg/mL):

-

Aseptically weigh the required amount of this compound powder.

-

Prepare a stock solution by dissolving this compound in 100% DMSO. For example, to prepare a 20 mg/mL stock, dissolve 20 mg of this compound in 1 mL of DMSO.

-

In a sterile tube, add 5 µL of the 20 mg/mL this compound stock solution for every 95 µL of 30% Captisol® solution.

-

Vortex briefly to ensure a homogenous solution. The final concentration will be 1 mg/mL this compound in 5% DMSO and 28.5% Captisol®.

-

Visually inspect the solution for any precipitation before administration.

Protocol 2: Administration of this compound to Mice

This protocol outlines the general procedure for administering this compound to mice. All animal procedures should be performed in accordance with institutional and national guidelines for the care and use of laboratory animals.

Materials:

-

Prepared this compound formulation (from Protocol 1)

-

Appropriately sized mice (e.g., C57BL/6, BALB/c)

-

Animal scale

-

For IV administration: Insulin syringes (e.g., 29-31 gauge)

-

For PO administration: Oral gavage needles (e.g., 20-22 gauge, straight or curved)

-

Appropriate animal restraint device

Procedure:

-

Animal Preparation:

-

Acclimatize mice to the housing conditions for at least one week prior to the experiment.

-

Weigh each mouse on the day of dosing to accurately calculate the required volume of the drug solution.

-

-

Dosage Calculation:

-

IV Administration (Example dose: 2 mg/kg):

-

Volume (mL) = (Weight of mouse in kg × 2 mg/kg) / 0.2 mg/mL

-

-

PO Administration (Example dose: 10 mg/kg):

-

Volume (mL) = (Weight of mouse in kg × 10 mg/kg) / 1 mg/mL

-

-

-

Administration:

-

Intravenous (IV) Injection (Tail Vein):

-

Properly restrain the mouse, for example, in a rodent restrainer.

-

Warm the tail with a heat lamp or warm water to dilate the lateral tail veins.

-

Disinfect the injection site with an alcohol wipe.

-

Carefully insert the needle into one of the lateral tail veins and slowly inject the calculated volume.

-

Observe for any signs of extravasation (swelling at the injection site).

-

-

Oral (PO) Gavage:

-

Properly restrain the mouse.

-

Gently insert the gavage needle into the esophagus and down into the stomach.

-

Slowly administer the calculated volume.

-

Carefully remove the gavage needle.

-

-

-

Post-Administration Monitoring:

-

Monitor the animals for any adverse reactions immediately after dosing and at regular intervals thereafter.

-

Provide access to food and water ad libitum.

-

Experimental Workflow

The following diagram provides a general workflow for an in vivo mouse study investigating the efficacy of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Development of Highly Potent and Selective Pyrazolopyridine Inhibitor of CDK8/19 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development of Highly Potent and Selective Pyrazolopyridine Inhibitor of CDK8/19 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. abmole.com [abmole.com]

- 5. biocompare.com [biocompare.com]

- 6. This compound|CAS 2648453-53-4|DC Chemicals [dcchemicals.com]

- 7. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

Application Notes and Protocols for JH-Xvi-178 in Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing JH-Xvi-178, a potent and highly selective dual inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and Cyclin-Dependent Kinase 19 (CDK19), in various cell-based assays. The provided information is intended to guide researchers in determining the optimal concentration of this compound for their specific experimental needs.

Introduction

This compound is a small molecule inhibitor with high affinity for CDK8 and CDK19, key components of the Mediator complex that regulates gene transcription.[1][2][3] Inhibition of these kinases has been shown to modulate critical signaling pathways, including the STAT1 and NF-κB pathways, making this compound a valuable tool for studying their roles in cancer and other diseases.

Mechanism of Action

This compound exerts its effects by competitively binding to the ATP-binding pocket of CDK8 and CDK19, thereby inhibiting their kinase activity. This leads to a downstream reduction in the phosphorylation of their substrates, such as STAT1 at serine 727 (S727), which is a well-established biomarker for CDK8/19 activity in cells.[1]

Data Presentation

The following tables summarize the key quantitative data for this compound in various assays.

Table 1: In Vitro Kinase Inhibition

| Target | IC₅₀ (nM) |

| CDK8 | 1 |

| CDK19 | 2 |

Data sourced from MedChemExpress.[1]

Table 2: Cellular Activity

| Assay | Cell Line | IC₅₀ (nM) | Description |

| p-STAT1 (S727) Inhibition | Jurkat | 2 | Inhibition of STAT1 phosphorylation at Serine 727 after 24 hours of treatment. |

Data sourced from MedChemExpress.[1]

Table 3: Recommended Concentration Ranges for Cell-Based Assays

| Assay Type | Recommended Starting Concentration Range | Notes |

| STAT1 Phosphorylation Inhibition | 1 - 100 nM | Based on the known cellular IC₅₀. A dose-response experiment is recommended to determine the optimal concentration for your specific cell line and experimental conditions. |

| Cell Viability / Cytotoxicity | 10 nM - 10 µM | The cytotoxic effects of this compound can be cell line-dependent. A broad concentration range is recommended for initial screening. |

| NF-κB Reporter Assay | 10 - 1000 nM | The effect on the NF-κB pathway may require higher concentrations than direct STAT1 inhibition. |

Experimental Protocols

Inhibition of STAT1 Phosphorylation in Jurkat Cells (Western Blot)